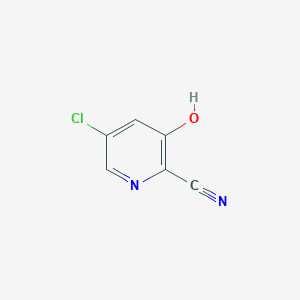![molecular formula C14H22ClNO2 B1398244 4-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride CAS No. 1219949-43-5](/img/structure/B1398244.png)
4-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride
Vue d'ensemble
Description
“4-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride” is a chemical compound with the CAS Number: 291289-74-2 . It has a molecular weight of 235.33 . The IUPAC name for this compound is 4-{[(4-methoxybenzyl)oxy]methyl}piperidine .
Molecular Structure Analysis
The Inchi Code for “4-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride” is 1S/C14H21NO2/c1-16-14-4-2-12 (3-5-14)10-17-11-13-6-8-15-9-7-13/h2-5,13,15H,6-11H2,1H3 . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis
The compound “4-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride” has a molecular weight of 235.33 . It is typically stored at ambient temperature .Applications De Recherche Scientifique
Pharmacological Properties : A study investigated the σ ligands of the spiro[indane-1,4‘-piperidine] type, which includes derivatives such as 4-methoxybenzyl (2a). These compounds were studied for their affinities for various central nervous system receptors, including σ, 5-HT1A, 5-HT2A, α1, α2, M, and D2 receptors. The research provides insights into the pharmacological properties of these compounds (Tacke et al., 2003).
Reactions with Aliphatic Amines : Another study focused on the reactions of 4-methoxybenzylideneiminium salts with different amines. This research is significant for understanding the chemical behavior of compounds related to 4-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride, especially in terms of their reactivity with amines (Blokhin et al., 1990).
Synthesis and Crystal Structure : The synthesis and crystal structure of related compounds, such as 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, have been studied. These studies provide valuable information on the molecular structure and potential applications of these compounds in various fields, including pharmacology and materials science (Xue Si-jia, 2011).
Oxidative Removal Studies : Research on the oxidative removal of the N-(4-methoxybenzyl) group on certain compounds, such as 2,5-piperazinediones, using cerium(IV) diammonium nitrate, provides insights into the chemical properties and potential applications of 4-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride in synthetic chemistry (Yamaura et al., 1985).
Synthesis of Analogues : The synthesis of heterocyclic compounds, such as 2-(4-methoxybenzyl)-3,4-dimethyl-1-(3-methyl-2-butenyl)-4-piperidinol, provides a basis for understanding the synthetic pathways and potential applications of 4-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride in medicinal chemistry and other related fields (Kametani et al., 1973).
Oxindole Synthesis : A study on oxindole synthesis using palladium-catalyzed CH functionalization, which includes compounds like Benzyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate, provides insights into novel synthetic methods that could be applicable to 4-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride (Magano et al., 2014).
Antioxidant and Antimicrobial Potential : Novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters were synthesized and evaluated for their antioxidant and antimicrobial potential. This research demonstrates the possible applications of similar structures in the development of new therapeutic agents (Harini et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
4-[(4-methoxyphenyl)methoxymethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-16-14-4-2-12(3-5-14)10-17-11-13-6-8-15-9-7-13;/h2-5,13,15H,6-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIHTYOUOPVZGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1219949-43-5 | |
| Record name | Piperidine, 4-[[(4-methoxyphenyl)methoxy]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219949-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(1H-tetrazol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetic acid](/img/structure/B1398161.png)


![tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1398167.png)



![[5-(3-Fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester](/img/structure/B1398172.png)

![N-[(2-bromo-4-fluorophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B1398176.png)


![2,5-Dioxopyrrolidin-1-yl 4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanoate](/img/structure/B1398181.png)
